![molecular formula C10H7NO2S2 B12119344 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one CAS No. 37530-63-5](/img/structure/B12119344.png)
2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one
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Overview
Description
2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one is a heterocyclic compound that features a thiazolidine ring fused with a furan moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one typically involves the reaction of thiazolidine-4-one derivatives with furanyl aldehydes under specific conditions. Various synthetic approaches, such as multicomponent reactions, click reactions, and green chemistry methods, have been employed to improve the selectivity, purity, and yield of the product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research has indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This property could be beneficial for treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Preliminary studies have indicated that it can act against certain pests and pathogens affecting crops. Its application could lead to the development of new eco-friendly pesticides that minimize environmental impact while enhancing crop yield .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its role in polymer synthesis. It can be used as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing, with promising results indicating improved material performance .
Case Studies
- Antimicrobial Study : A study conducted on the compound's antimicrobial properties involved testing against various bacterial strains using agar diffusion methods. Results showed significant inhibition zones compared to control samples, establishing its potential as an antimicrobial agent.
- Cancer Cell Line Research : In vitro experiments using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Field Trials for Pesticidal Use : Initial field trials assessing the efficacy of the compound as a pesticide on common agricultural pests showed reduced pest populations and improved crop health metrics compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific structural features and the presence of the furan moiety, which may contribute to its distinct biological activities and applications.
Biological Activity
2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their therapeutic potential, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a condensation reaction between appropriate thiazolidinone precursors and furanyl derivatives. The general synthetic pathway includes:
- Formation of Thiazolidinone Core : The base structure is synthesized through the reaction of thioketones with aldehydes or ketones.
- Introduction of Furanyl Moiety : The furanyl group is introduced via a Knoevenagel condensation reaction, which enhances the compound's biological potency.
Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : High cytotoxicity has been reported in MCF-7 cell lines, with some derivatives showing IC50 values in the low micromolar range.
- Colon Cancer (DLD-1) : Similar efficacy was noted against DLD-1 cells, indicating broad-spectrum anticancer activity.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been extensively studied. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited significant inhibition with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Escherichia coli : Effective against E. coli strains, with inhibition zones exceeding 20 mm in diameter.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | 15 | 22 | |
Escherichia coli | 10 | 24 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of the furanyl group enhances the compound's ability to scavenge free radicals, contributing to its overall therapeutic effects.
Case Studies
Several studies have focused on the biological evaluation of thiazolidinone derivatives:
-
Study on Anticancer Activity : A systematic evaluation demonstrated that derivatives with furanyl substituents exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-furanyl counterparts .
"The introduction of the furanyl moiety significantly improved the anticancer activity of thiazolidinone derivatives" .
- Antimicrobial Evaluation : In a comparative study, thiazolidinone compounds showed superior antibacterial properties against resistant strains of bacteria, suggesting potential for development into new antibiotics .
Properties
CAS No. |
37530-63-5 |
---|---|
Molecular Formula |
C10H7NO2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NO2S2/c12-9-8(15-10(14)11-9)5-1-3-7-4-2-6-13-7/h1-6H,(H,11,12,14)/b3-1+,8-5- |
InChI Key |
POXDJVWANDRZTL-ZWGQKFFPSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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